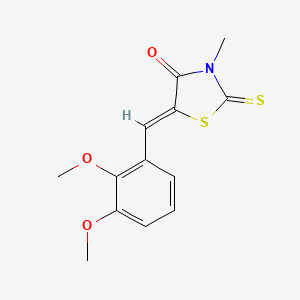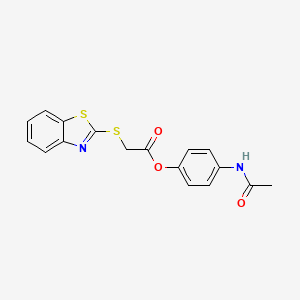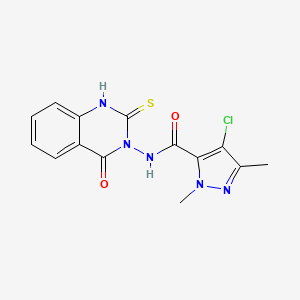
5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one
説明
5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one, also known as DMTS, is a sulfur-containing compound that has received significant attention in recent years due to its potential therapeutic applications. DMTS is a member of the thiazolidinone family of compounds and has been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
科学的研究の応用
5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been the subject of numerous scientific studies due to its potential therapeutic applications. One of the most promising areas of research involves the compound's anti-inflammatory properties. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, as well as reduce the activation of NF-κB, a key regulator of the inflammatory response. This makes 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
In addition to its anti-inflammatory properties, 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been shown to exhibit antioxidant activity, which may make it useful in the prevention and treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to have potential anticancer properties, with studies showing that it can induce apoptosis in cancer cells and inhibit tumor growth.
作用機序
The exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer progression. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to inhibit the activation of NF-κB, a key regulator of the inflammatory response, as well as the expression of various pro-inflammatory cytokines and chemokines. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to induce the expression of antioxidant enzymes, such as superoxide dismutase and catalase, which may contribute to its antioxidant activity.
Biochemical and Physiological Effects:
5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory, antioxidant, and anticancer properties, 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one has also been found to have antifungal and antibacterial activity. Studies have shown that 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of various fungal and bacterial strains, including Candida albicans and Staphylococcus aureus.
実験室実験の利点と制限
One of the main advantages of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a potential candidate for the treatment of various diseases. 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is also relatively easy to synthesize and purify, which makes it accessible for laboratory experiments. However, one of the limitations of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one is its low solubility in aqueous solutions, which may make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. One area of research involves the development of novel formulations that can improve the solubility and bioavailability of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one. Another area of research involves the investigation of the compound's potential as a therapeutic agent for various diseases, including inflammatory diseases, neurodegenerative diseases, and cancer. Further studies are also needed to elucidate the exact mechanism of action of 5-(2,3-dimethoxybenzylidene)-3-methyl-2-thioxo-1,3-thiazolidin-4-one and to identify potential molecular targets for the compound.
特性
IUPAC Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S2/c1-14-12(15)10(19-13(14)18)7-8-5-4-6-9(16-2)11(8)17-3/h4-7H,1-3H3/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCWVPGIGCUIXEH-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC)SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)/C(=C/C2=C(C(=CC=C2)OC)OC)/SC1=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5Z)-5-[(2,3-dimethoxyphenyl)methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(5-ethyl-3-isoxazolyl)carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B4763428.png)

![N-{5-[1-(2-ethylphenyl)-5-oxo-3-pyrrolidinyl]-1,3,4-thiadiazol-2-yl}tetrahydro-2-furancarboxamide](/img/structure/B4763443.png)
![ethyl 2-{[(2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazino)carbonothioyl]amino}-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4763444.png)
![[4-({[(4-chloro-2-fluorophenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B4763453.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(2,3-dihydro-1H-inden-5-yl)urea](/img/structure/B4763455.png)

![(4-chlorophenyl){2-[(4-nitrobenzyl)oxy]benzyl}amine](/img/structure/B4763478.png)

![N-{4-chloro-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4763485.png)
![isopropyl {[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetate](/img/structure/B4763491.png)
![2-[6-cyclopropyl-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylacetamide](/img/structure/B4763510.png)
![7-methyl-5-[(3-phenyl-2-propen-1-yl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B4763514.png)
![10-cyclopropyl-2-phenyl-8-(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine-4-carboxylic acid](/img/structure/B4763519.png)